molecular formula C20H14N2O2S2 B11317901 N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11317901
M. Wt: 378.5 g/mol
InChI Key: QRWQIKQFXJWTCZ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a thiazole ring and an isothiochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps. One common method includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The chemical structure is confirmed using techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen-containing groups or reduce double bonds.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique combination of a thiazole ring and an isothiochromene moiety, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14N2O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C20H14N2O2S2/c23-18(17-11-14-8-4-5-9-16(14)19(24)26-17)22-20-21-12-15(25-20)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,22,23)

InChI Key

QRWQIKQFXJWTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

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